molecular formula C16H17N3O3S B14169533 (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione CAS No. 714927-30-7

(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione

Cat. No.: B14169533
CAS No.: 714927-30-7
M. Wt: 331.4 g/mol
InChI Key: JNCYVQMJFZNWNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a methanethione moiety The presence of the 4-methylpiperazin-1-yl group adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The methanethione moiety is then introduced via a thiolation reaction. The final step involves the attachment of the 4-methylpiperazin-1-yl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The use of continuous flow reactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.

Scientific Research Applications

(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furan ring can interact with biological macromolecules. The 4-methylpiperazin-1-yl group may enhance the compound’s solubility and bioavailability. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylpiperazin-1-yl)-[5-(2-nitrophenyl)furan-2-yl]methanethione
  • (4-Methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione
  • (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)thiophene-2-yl]methanethione

Uniqueness

The unique combination of the furan ring, nitrophenyl group, and methanethione moiety in (4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione distinguishes it from similar compounds. This structural arrangement imparts specific chemical and biological properties that are of interest in various research fields.

Properties

CAS No.

714927-30-7

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

(4-methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione

InChI

InChI=1S/C16H17N3O3S/c1-17-7-9-18(10-8-17)16(23)15-6-5-14(22-15)12-3-2-4-13(11-12)19(20)21/h2-6,11H,7-10H2,1H3

InChI Key

JNCYVQMJFZNWNC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

solubility

43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.